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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,5-dimethoxypentane. Due to the limited availability of experimental data in publicly

accessible literature, this guide also details the standard experimental protocols for determining

these essential properties and discusses estimation methods.

Introduction to 1,5-Dimethoxypentane
1,5-Dimethoxypentane (CAS No. 111-89-7) is an aliphatic diether with the chemical formula

C₇H₁₆O₂.[1][2][3][4] Its structure consists of a pentane chain with methoxy groups at the 1 and

5 positions. Ethers are a class of organic compounds characterized by an oxygen atom

connected to two alkyl or aryl groups.[5] The physical properties of ethers, such as their boiling

points and solubility, are influenced by their molecular structure, particularly the C-O-C linkage.

[5] While the C-O bonds are polar, leading to a net dipole moment, the lack of hydrogen

bonding between ether molecules results in lower boiling points compared to alcohols of similar

molecular weight.[5]

Physicochemical and Thermodynamic Data
The following tables summarize the available physicochemical and thermodynamic data for

1,5-dimethoxypentane. It is important to note that while some physical properties are well-
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documented, experimental values for key thermodynamic properties such as standard enthalpy

of formation, standard molar entropy, and heat capacity are not readily available in the

surveyed literature.

Table 1: General Physicochemical Properties of 1,5-Dimethoxypentane

Property Value Source

Molecular Formula C₇H₁₆O₂ [1][2][3][4]

Molecular Weight 132.20 g/mol [2][3][4]

CAS Number 111-89-7 [1][2][3][4]

Boiling Point 161 °C (at 1 atm) [6]

Density 0.843 g/mL (at 25 °C) [6]

Refractive Index n20/D 1.408 [6]

Table 2: Thermodynamic Properties of 1,5-Dimethoxypentane
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Property Value Remarks

Standard Enthalpy of

Formation (ΔHf°)

Data not available in searched

literature.

Can be determined

experimentally via combustion

calorimetry.

Standard Molar Entropy (S°)
Data not available in searched

literature.

Can be determined from heat

capacity measurements from

near 0 K.

Molar Heat Capacity (Cp)
Data not available in searched

literature.

Can be measured using

differential scanning

calorimetry.

Gibbs Energy of Hydration

(ΔhydG°)
Determined

The Gibbs energy of hydration

at 298.15 K and 0.1 MPa has

been determined.[6] Specific

values are reported in

Plyasunov, A.V., et al. (2006).

Antoine Constants Determined

The Antoine constants for

vapor pressure correlation

have been determined.[6]

Specific values are reported in

Plyasunov, A.V., et al. (2006).

Experimental Protocols for Thermodynamic
Property Determination
For researchers requiring precise thermodynamic data for 1,5-dimethoxypentane, direct

experimental measurement is the most reliable approach. The following sections detail the

standard methodologies for determining the key thermodynamic properties.

The standard enthalpy of formation of an organic compound is typically determined indirectly

from its standard enthalpy of combustion (ΔHc°).

Experimental Workflow for Bomb Calorimetry
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Sample Preparation

Calorimetry Measurement

Data Analysis and Calculation

Weigh a precise mass
of 1,5-dimethoxypentane

in a crucible.

Place the crucible in the
bomb calorimeter.

Assemble the calorimeter and
allow it to reach thermal equilibrium.

Assemble

Add a known amount of water
to the calorimeter bucket.

Seal the bomb and pressurize
with excess pure oxygen.

Record the initial temperature (T_initial).

Ignite the sample via an
electrical fuse.

Record the temperature at regular
intervals until a maximum is reached

and it begins to cool.

Record the final temperature (T_final)
after cooling correction.

Calculate the total heat released (q_total)
using the calorimeter constant (C_cal)

and the temperature change (ΔT).

Analyze

Correct for the heat of combustion
of the fuse wire.

Calculate the standard enthalpy of
combustion (ΔH_c°) of 1,5-dimethoxypentane.

Calculate the standard enthalpy of
formation (ΔH_f°) using Hess's Law and

known ΔH_f° of CO2 and H2O.

Click to download full resolution via product page

Workflow for determining the enthalpy of formation.
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Methodology:

Sample Preparation: A precisely weighed sample of 1,5-dimethoxypentane is placed in a

crucible inside a high-pressure vessel known as a "bomb." The bomb is then sealed and

pressurized with a surplus of pure oxygen.

Calorimetry: The bomb is submerged in a known volume of water in an insulated container

(the calorimeter). The initial temperature of the water is recorded. The sample is then ignited

electrically.

Data Acquisition: The temperature of the water is monitored and recorded at regular intervals

as it rises due to the heat released by the combustion. The final, maximum temperature is

used to calculate the temperature change (ΔT).

Calculation of Enthalpy of Combustion: The total heat released during combustion is

calculated using the heat capacity of the calorimeter (determined from the combustion of a

standard substance like benzoic acid) and the measured temperature change. After making

corrections for the heat of ignition and any side reactions, the standard enthalpy of

combustion per mole of 1,5-dimethoxypentane is determined.

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated

using Hess's Law. The balanced chemical equation for the combustion of 1,5-
dimethoxypentane is: C₇H₁₆O₂(l) + 10.5 O₂(g) → 7 CO₂(g) + 8 H₂O(l) The standard

enthalpy of formation is calculated as: ΔHf°(C₇H₁₆O₂) = [7 * ΔHf°(CO₂) + 8 * ΔHf°(H₂O)] -

ΔHc°(C₇H₁₆O₂)

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the

heat capacity of liquids.

Methodology:

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard materials with known melting points and enthalpies of fusion.

Sample Preparation: A small, accurately weighed sample of 1,5-dimethoxypentane is

hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
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Measurement Procedure: The heat capacity is determined by a three-step process:

An initial baseline scan is performed with both the sample and reference pans empty.

A scan is run with a standard material (e.g., sapphire) in the sample pan.

A final scan is run with the 1,5-dimethoxypentane sample in the sample pan.

Data Analysis: The heat flow difference between the sample and the reference is measured

as a function of temperature. The heat capacity of the sample is then calculated by

comparing its heat flow to that of the standard material at the same temperature.

The absolute standard molar entropy of a substance at a given temperature (typically 298.15

K) is determined by measuring its heat capacity from a temperature close to absolute zero (0

K) up to the desired temperature.

Methodology:

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of 1,5-
dimethoxypentane is measured from as low a temperature as possible (e.g., using a

cryostat) up to its melting point.

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔHfus) is measured at the melting

point (Tm), typically using DSC.

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is

measured from the melting point up to the desired temperature (e.g., 298.15 K).

Calculation of Entropy: The standard molar entropy at 298.15 K is calculated by integrating

the heat capacity data and adding the entropy changes associated with any phase

transitions: S°(298.15 K) = ∫₀Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫Tm298.15 (Cp,liquid/T) dT

The integral from 0 K to the lowest measurement temperature is typically estimated using the

Debye extrapolation.

Estimation of Thermodynamic Properties
In the absence of experimental data, thermodynamic properties of aliphatic ethers can be

estimated using quantitative structure-property relationship (QSPR) models.[7][8] These
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methods use molecular descriptors derived from the chemical structure to predict properties

like boiling point and enthalpy of vaporization.[7][8] While providing valuable approximations,

these estimated values should be used with caution and are not a substitute for experimental

data for high-precision applications.

Conclusion
This technical guide has summarized the known physicochemical properties of 1,5-
dimethoxypentane and highlighted the current gap in publicly available experimental

thermodynamic data. The detailed experimental protocols provided herein offer a clear path for

researchers to obtain the necessary data for applications in drug development, chemical

process design, and fundamental scientific research. The accurate determination of properties

such as enthalpy of formation, heat capacity, and entropy is crucial for understanding the

chemical behavior and energy landscape of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of 1,5-Dimethoxypentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089389#thermodynamic-properties-of-1-5-
dimethoxypentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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